REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([NH2:7])[O:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[Br:14][CH2:15][C:16](Br)=[O:17].O>ClCCl>[Br:14][CH2:15][C:16]([NH:7][C:5]1[O:4][N:3]=[C:2]([CH3:1])[CH:6]=1)=[O:17] |f:1.2.3|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)N
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)NC1=CC(=NO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |